Hemolytic Potency: DM-α-CD Exhibits a 40-Fold Window Relative to HP-α-CD and 2-Fold Over Native α-CD
In a direct head-to-head study on rabbit erythrocytes, the hemolytic activity of α-cyclodextrin derivatives increased in the order HP-α-CyD < α-CyD < DM-α-CyD. The concentrations required to induce hemolysis were approximately 3 mM for DM-α-CyD, 6 mM for α-CyD, and 120 mM for HP-α-CyD [1]. This represents a ~2-fold potency advantage of DM-α-CyD over the native α-CD and a ~40-fold advantage over the pharmaceutically common HP-α-CD. Mechanistically, DM-α-CyD extracted phospholipids including sphingomyelin and proteins from red blood cell membranes, whereas HP-α-CyD did not [1].
| Evidence Dimension | Hemolytic activity (concentration inducing hemolysis in rabbit erythrocytes) |
|---|---|
| Target Compound Data | ~3 mM (DM-α-CyD) |
| Comparator Or Baseline | α-CyD: ~6 mM; HP-α-CyD: ~120 mM |
| Quantified Difference | DM-α-CyD is ~2-fold more potent than α-CyD and ~40-fold more potent than HP-α-CyD |
| Conditions | Rabbit red blood cells, in vitro hemolysis assay, 37 °C, reported in Eur J Pharm Sci 2006 |
Why This Matters
For applications requiring membrane lipid extraction or lipid-raft disruption (e.g., cholesterol or ganglioside modulation), DM-α-CD provides graded potency that HP-α-CD cannot achieve; conversely, where low membrane activity is required, HP-α-CD must be selected over DM-α-CD.
- [1] Motoyama K, Arima H, Toyodome H, Irie T, Hirayama F, Uekama K. Effect of 2,6-di-O-methyl-α-cyclodextrin on hemolysis and morphological change in rabbit's red blood cells. Eur J Pharm Sci. 2006;29(2):111-119. doi:10.1016/j.ejps.2006.06.004 View Source
